molecular formula C11H13NO5S B2851812 3-(3-Acetylbenzenesulfonamido)propanoic acid CAS No. 568554-51-8

3-(3-Acetylbenzenesulfonamido)propanoic acid

Cat. No.: B2851812
CAS No.: 568554-51-8
M. Wt: 271.29
InChI Key: JWGFXWQQUMSYIQ-UHFFFAOYSA-N
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Description

3-(3-Acetylbenzenesulfonamido)propanoic acid is an organic compound with the molecular formula C11H13NO5S It is characterized by the presence of an acetyl group attached to a benzene ring, which is further connected to a sulfonamide group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylbenzenesulfonamido)propanoic acid typically involves the following steps:

    Acetylation of Benzene Sulfonamide: The initial step involves the acetylation of benzene sulfonamide using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. This reaction forms 3-acetylbenzenesulfonamide.

    Alkylation with Propanoic Acid: The next step involves the alkylation of 3-acetylbenzenesulfonamide with propanoic acid. This can be achieved using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetylbenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding amides or thiols.

Scientific Research Applications

3-(3-Acetylbenzenesulfonamido)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Acetylbenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group can interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Acetylphenylsulfonamido)propanoic acid
  • 3-(3-Acetylbenzenesulfonyl)propanoic acid
  • 3-(3-Acetylbenzenesulfonylamino)propanoic acid

Uniqueness

3-(3-Acetylbenzenesulfonamido)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and sulfonamide groups allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-[(3-acetylphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-8(13)9-3-2-4-10(7-9)18(16,17)12-6-5-11(14)15/h2-4,7,12H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGFXWQQUMSYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333025
Record name 3-[(3-acetylphenyl)sulfonylamino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

568554-51-8
Record name 3-[(3-acetylphenyl)sulfonylamino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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